(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, often referred to as DECMP, is an organic compound that has been studied for its potential application in scientific research. DECMP is a type of carboxylic acid, which is a group of compounds that contain a carboxyl group (-COOH) as part of its structure. Carboxylic acids are commonly used in a variety of applications, including as an intermediate in the synthesis of other compounds, as catalysts in chemical reactions, and as a source of energy for metabolic processes. DECMP is a particularly interesting compound due to its unique properties, which make it an attractive target for further research.
Scientific Research Applications
Prodrug Development
This compound is a prodrug of methyl hydrogen fumarate, which has applications in treating multiple sclerosis. The crystalline forms of this compound, as disclosed in patents, are used due to their superior stability compared to amorphous forms . This stability is crucial for ensuring consistent dosage and efficacy in pharmaceuticals.
Polymorphism Studies
The different crystalline forms of this compound exhibit polymorphism . This is significant in the field of material sciences and pharmaceuticals because different polymorphs of a drug can have varied physical properties, potencies, and bioavailabilities, affecting the drug’s performance and safety.
Synthesis Methods
Research into the synthesis of this compound is valuable for developing efficient production methods. The patents describe various methods of synthesis, which are crucial for pharmaceutical manufacturing, ensuring purity, yield, and scalability .
Chemical Stability Analysis
The compound’s stability is a key research area, especially in relation to its crystalline forms. Studies focus on how environmental factors like temperature and humidity affect its stability, which is important for the long-term storage and handling of pharmaceuticals .
Dosage Form Design
The compound’s properties are researched for designing appropriate dosage forms. This includes exploring its solubility, dissolution rate, and compatibility with other excipients, which are essential for creating effective and safe pharmaceutical products .
Bioavailability Optimization
Research into the compound’s bioavailability is crucial for maximizing its therapeutic effects. This involves studying its absorption, distribution, metabolism, and excretion (ADME) properties to optimize the drug’s performance in the body .
Safety and Efficacy Trials
Clinical research is conducted to evaluate the safety and efficacy of the compound when used as a medication. This includes phase trials to assess its therapeutic value, side effects, and potential interactions with other drugs .
Comparative Analysis with Other Medications
The compound is compared with other medications to determine its relative advantages or disadvantages. This research helps in positioning the compound within the broader context of available treatments for specific conditions .
properties
IUPAC Name |
(E)-3-[1-[2-(diethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(4-2)11(16)9-15-8-10(7-13-15)5-6-12(17)18/h5-8H,3-4,9H2,1-2H3,(H,17,18)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXJBSOGLPFGDF-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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